Tetragermane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

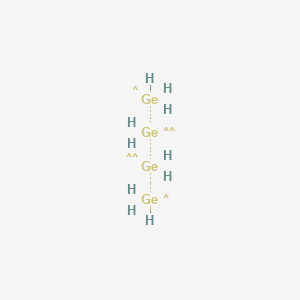

Tetragermane, also known as this compound, is a useful research compound. Its molecular formula is Ge4H10 and its molecular weight is 300.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Semiconductor Manufacturing

Tetragermane as a Precursor:

this compound serves as a germanium source for the synthesis of germanium-based semiconductors. Its use in the production of Ge₁₋ySny (tin-doped germanium) alloys has been documented, where it facilitates the growth of high-quality films on Ge-buffered silicon substrates. The photoluminescence intensity from these films indicates enhanced optical properties, essential for optoelectronic applications .

Ultra-Low-Temperature Epitaxy:

Research indicates that this compound can be utilized in ultra-low-temperature epitaxy processes, allowing for the deposition of Ge-based materials at temperatures as low as 290–320 °C. This capability is crucial for integrating germanium into existing silicon technologies without compromising the integrity of the substrate .

Chemical Reactions and Synthesis

Reactivity Studies:

this compound has been studied for its reactivity in generating other germanes. For instance, it can dissociate to yield trigermane (Ge₃H₈) and germane (GeH₄), providing insights into the thermodynamic stability and reaction pathways within higher-order germanes . This characteristic makes it valuable for synthesizing various organogermanium compounds.

Material Science Innovations

High-Quality Germanium Structures:

Initial experimental studies have demonstrated that this compound can deposit high-quality germanium structures on silicon substrates, which is pivotal for developing next-generation semiconductor devices. The structural integrity and electronic properties of these deposits are critical for applications in microelectronics and photonics .

Quantum Chemistry Simulations:

Advanced quantum chemistry simulations have been employed to predict the structural and thermochemical properties of this compound and its derivatives. These simulations provide a theoretical framework that supports experimental findings, enhancing our understanding of how this compound can be manipulated to optimize material properties .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Impacts |

|---|---|---|

| Semiconductor Manufacturing | Used as a precursor for Ge₁₋ySny alloys | Enhanced photoluminescence in films |

| Ultra-Low-Temperature Epitaxy | Facilitates deposition at low temperatures | Integrates germanium with silicon without damage |

| Chemical Synthesis | Reacts to produce trigermane and germane | Insights into reaction pathways |

| Material Science Innovations | Deposits high-quality structures on Si substrates | Critical for microelectronics and photonics |

| Quantum Chemistry Simulations | Predicts properties of this compound and derivatives | Supports experimental findings |

Case Studies

-

Ge₁₋ySny Alloys Study:

- Researchers utilized this compound to synthesize Ge₁₋ySny alloys, examining their optical properties through photoluminescence measurements. Results showed significant improvements in luminescent efficiency, indicating potential applications in light-emitting devices.

-

Epitaxial Growth Research:

- A study focused on the epitaxial growth of germanium using this compound revealed that controlled deposition conditions lead to superior material quality, essential for high-performance semiconductor applications.

-

Thermodynamic Analysis:

- Investigations into the thermodynamics of this compound dissociation provided critical insights into its stability and reactivity, paving the way for new synthetic routes in organogermanium chemistry.

Análisis De Reacciones Químicas

Wurtz Coupling Reactions

Trimethylbromogermane (Me₃GeBr) undergoes Wurtz coupling with potassium to form hexamethyldigermane (Me₆Ge₂). Subsequent chlorination with GeCl₄ yields Me₅Ge₂Cl, which further reacts via Wurtz coupling to produce decamethyltetragermane (Me₁₀Ge₄) as the primary product .

| Reaction Step | Reactants | Products | Yield | By-products |

|---|---|---|---|---|

| Initial Coupling | Me₃GeBr + K | Me₆Ge₂ | 58% | Me₃Ge–CH₂–Ge₂Me₅, (Me₃Ge)₄Ge |

| Chlorination | Me₆Ge₂ + GeCl₄ | Me₅Ge₂Cl | – | – |

| This compound Formation | Me₅Ge₂Cl + K | Me₁₀Ge₄ | Major | Minor oligomers |

Thermal Decomposition Pathways

Branched-chain methylpolygermanes (e.g., Me₂ₙ₊₂Geₙ, n = 4–10) decompose under heat to form smaller germanes and germylene (GeH₂) intermediates. These intermediates participate in insertion reactions to regenerate higher germanes .

Key Observations:

-

Me₁₀Ge₄ decomposes at 150–200°C, releasing GeH₄ and Ge₂H₆.

-

Germylene insertion into Ge–H bonds facilitates chain elongation (e.g., Ge₃H₈ + GeH₂ → Ge₄H₁₀) .

Germylene Insertion Equilibria

Quantum chemistry simulations (B3LYP DFT) predict equilibrium concentrations of Ge₄H₁₀ and Ge₅H₁₂ during sequential germylene insertion reactions :

| Temperature (°C) | GeH₄ (%) | Ge₂H₆ (%) | Ge₃H₈ (%) | Ge₄H₁₀ (%) | Ge₅H₁₂ (%) |

|---|---|---|---|---|---|

| 25 | 92 | 5 | 2 | 0.8 | 0.2 |

| 100 | 85 | 10 | 3 | 1.5 | 0.5 |

Higher temperatures favor oligomerization, with Ge₄H₁₀ becoming detectable above 80°C.

Spectroscopic Characterization

Propiedades

Número CAS |

14691-47-5 |

|---|---|

Fórmula molecular |

Ge4H10 |

Peso molecular |

300.6 g/mol |

InChI |

InChI=1S/2GeH3.2GeH2/h2*1H3;2*1H2 |

Clave InChI |

DSRDIWNDNXGDBV-UHFFFAOYSA-N |

SMILES |

[GeH3].[GeH3].[GeH2].[GeH2] |

SMILES canónico |

[GeH3].[GeH3].[GeH2].[GeH2] |

Sinónimos |

Tetragermane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.